molecular formula C23H23N3OS B10929446 N-benzyl-3-{[(2-phenylethyl)carbamothioyl]amino}benzamide

N-benzyl-3-{[(2-phenylethyl)carbamothioyl]amino}benzamide

Cat. No.: B10929446
M. Wt: 389.5 g/mol
InChI Key: OMKNTILZYMVRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE is a complex organic compound with a unique structure that includes benzyl, phenethylamino, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with phenethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenethyl positions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and OsO4 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine (Et~3~N) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamides: Compounds with similar benzyl and benzamide structures.

    Phenethylamines: Compounds containing the phenethylamine moiety.

    Thioureas: Compounds with the carbothioyl group.

Uniqueness

N~1~-BENZYL-3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZAMIDE is unique due to its combination of benzyl, phenethylamino, and carbothioyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-benzyl-3-(2-phenylethylcarbamothioylamino)benzamide

InChI

InChI=1S/C23H23N3OS/c27-22(25-17-19-10-5-2-6-11-19)20-12-7-13-21(16-20)26-23(28)24-15-14-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2,(H,25,27)(H2,24,26,28)

InChI Key

OMKNTILZYMVRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.